molecular formula C22H18O B1227296 (6E)-6-(naphthalen-2-ylmethylidene)-8,9-dihydro-7H-benzo[7]annulen-5-one

(6E)-6-(naphthalen-2-ylmethylidene)-8,9-dihydro-7H-benzo[7]annulen-5-one

Cat. No.: B1227296
M. Wt: 298.4 g/mol
InChI Key: GADKJBDEDCGOFL-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-6-(naphthalen-2-ylmethylidene)-8,9-dihydro-7H-benzo[7]annulen-5-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthylmethylene group attached to a benzocycloheptene core, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6E)-6-(naphthalen-2-ylmethylidene)-8,9-dihydro-7H-benzo[7]annulen-5-one typically involves the condensation of 2-naphthaldehyde with 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylmethylene group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzocycloheptene ring, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the naphthylmethylene group.

    Reduction: Alcohol derivatives of the benzocycloheptene ring.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6E)-6-(naphthalen-2-ylmethylidene)-8,9-dihydro-7H-benzo[7]annulen-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-ol: A reduced form of the compound with an alcohol group.

    6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-carboxylic acid: An oxidized derivative with a carboxylic acid group.

Uniqueness: (6E)-6-(naphthalen-2-ylmethylidene)-8,9-dihydro-7H-benzo[7]annulen-5-one stands out due to its specific combination of a naphthylmethylene group and a benzocycloheptene core

Properties

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

(6E)-6-(naphthalen-2-ylmethylidene)-8,9-dihydro-7H-benzo[7]annulen-5-one

InChI

InChI=1S/C22H18O/c23-22-20(10-5-9-18-7-3-4-11-21(18)22)15-16-12-13-17-6-1-2-8-19(17)14-16/h1-4,6-8,11-15H,5,9-10H2/b20-15+

InChI Key

GADKJBDEDCGOFL-HMMYKYKNSA-N

Isomeric SMILES

C1CC2=CC=CC=C2C(=O)/C(=C/C3=CC4=CC=CC=C4C=C3)/C1

SMILES

C1CC2=CC=CC=C2C(=O)C(=CC3=CC4=CC=CC=C4C=C3)C1

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C(=CC3=CC4=CC=CC=C4C=C3)C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6E)-6-(naphthalen-2-ylmethylidene)-8,9-dihydro-7H-benzo[7]annulen-5-one
Reactant of Route 2
Reactant of Route 2
(6E)-6-(naphthalen-2-ylmethylidene)-8,9-dihydro-7H-benzo[7]annulen-5-one
Reactant of Route 3
(6E)-6-(naphthalen-2-ylmethylidene)-8,9-dihydro-7H-benzo[7]annulen-5-one
Reactant of Route 4
(6E)-6-(naphthalen-2-ylmethylidene)-8,9-dihydro-7H-benzo[7]annulen-5-one

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